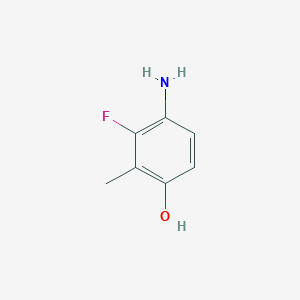

4-Amino-3-fluoro-2-methylphenol

Description

BenchChem offers high-quality 4-Amino-3-fluoro-2-methylphenol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Amino-3-fluoro-2-methylphenol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-amino-3-fluoro-2-methylphenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8FNO/c1-4-6(10)3-2-5(9)7(4)8/h2-3,10H,9H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSNBIPPOAHDRFM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1F)N)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8FNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101303218 | |

| Record name | 4-Amino-3-fluoro-2-methylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101303218 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1020173-27-6 | |

| Record name | 4-Amino-3-fluoro-2-methylphenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1020173-27-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Amino-3-fluoro-2-methylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101303218 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis Methodologies and Strategies for 4 Amino 3 Fluoro 2 Methylphenol

Laboratory Synthesis

In a laboratory setting, the synthesis of 4-Amino-3-fluoro-2-methylphenol can be achieved through multi-step reaction sequences. One potential pathway involves the catalytic hydrogenation of a nitrophenol precursor, followed by fluorination and other functional group manipulations. For instance, a related compound, 4-amino-3-fluorophenol, is synthesized from p-nitrophenol through steps including catalytic hydrogenation, sulfonation, fluorine substitution, and desulfonation. nbinno.compatsnap.com

Industrial Production

While specific industrial-scale manufacturing processes for 4-Amino-3-fluoro-2-methylphenol are not widely documented, general principles for the production of similar halogenated aminophenols can be considered. google.com These processes often focus on efficiency, cost-effectiveness, and the use of readily available starting materials. For related compounds, methods such as the reduction of nitrated precursors are common. google.com For example, a method for producing 4-amino-m-cresol involves the catalytic reduction of p-(4-hydroxy-o-tolylazo)benzenesulfonic acid. google.com

Q & A

Q. What synthetic strategies are effective for preparing 4-Amino-3-fluoro-2-methylphenol with high purity?

- Methodological Answer : The synthesis of fluorinated aminophenols typically involves multi-step reactions such as nucleophilic aromatic substitution (NAS) or catalytic fluorination. For example:

- Fluorine Introduction : Use potassium fluoride (KF) or tetrabutylammonium fluoride (TBAF) as fluorine sources under anhydrous conditions to minimize hydrolysis .

- Amino Group Protection : Protect the amino group with tert-butoxycarbonyl (Boc) or acetyl groups during fluorination to prevent side reactions .

- Purification : Recrystallization in ethanol/water mixtures or column chromatography (silica gel, eluent: ethyl acetate/hexane) ensures >95% purity, as validated by GC or HPLC .

Key Data :

| Step | Yield (%) | Purity (%) | Technique | Reference |

|---|---|---|---|---|

| NAS Fluorination | 65–75 | >95 | GC | |

| Recrystallization | 85–90 | >97 | Melting Point (Tm = 130–135°C) |

Q. How should researchers characterize the structure and purity of 4-Amino-3-fluoro-2-methylphenol?

- Methodological Answer : Combine spectroscopic and chromatographic methods:

- NMR : Use H and F NMR to confirm substituent positions. For example, F NMR shifts for ortho-fluorine range from -110 to -120 ppm in CDCl .

- Mass Spectrometry (MS) : Electrospray ionization (ESI-MS) or GC-MS confirms molecular weight (e.g., [M+H] = 128.12 g/mol) .

- HPLC : Reverse-phase C18 columns with UV detection at 254 nm validate purity .

Q. What are the stability considerations for 4-Amino-3-fluoro-2-methylphenol under varying pH and temperature?

- Methodological Answer : Conduct accelerated stability studies:

- pH Stability : Store in neutral buffers (pH 6–8) to prevent deamination or fluorination reversal. Acidic conditions (pH <3) degrade the amino group, while basic conditions (pH >10) promote hydrolysis .

- Thermal Stability : Decomposition occurs above 150°C; store at 2–8°C in amber vials to prevent photodegradation .

Q. Which solvents are optimal for recrystallizing 4-Amino-3-fluoro-2-methylphenol?

- Methodological Answer : Test solvent polarity and solubility:

Q. How can researchers mitigate hazards during handling?

- Methodological Answer : Follow OSHA/NIOSH guidelines:

- Ventilation : Use fume hoods to avoid inhalation (PEL = 5 mg/m) .

- PPE : Nitrile gloves, lab coats, and safety goggles prevent dermal contact .

Advanced Research Questions

Q. How can contradictory spectral data (e.g., NMR shifts) be resolved for fluorinated aminophenol derivatives?

- Methodological Answer : Address discrepancies using:

- 2D NMR : HSQC and HMBC correlations clarify coupling patterns and substituent positions .

- X-ray Crystallography : Single-crystal analysis (e.g., R factor = 0.047) provides definitive structural confirmation .

- Computational Modeling : Density Functional Theory (DFT) predicts F shifts within ±3 ppm of experimental values .

Q. What mechanistic insights explain the reactivity of 4-Amino-3-fluoro-2-methylphenol in metal coordination?

- Methodological Answer : Study ligand-metal interactions:

Q. How do steric and electronic effects influence the compound’s reactivity in benzoxazole synthesis?

- Methodological Answer : Design kinetic studies:

Q. What strategies optimize the compound’s use in fluorescent dye synthesis?

- Methodological Answer : Modify conjugation pathways:

Q. How can computational tools predict the environmental toxicity of 4-Amino-3-fluoro-2-methylphenol?

- Methodological Answer :

Apply QSAR models: - Bioaccumulation : LogP = 1.2 (predicted via ChemAxon) suggests moderate bioaccumulation potential .

- Aquatic Toxicity : EC = 12 mg/L for Daphnia magna (EPI Suite estimation) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.